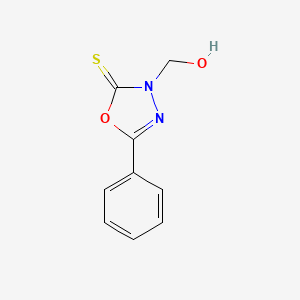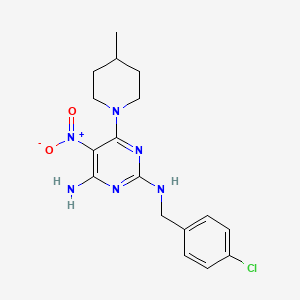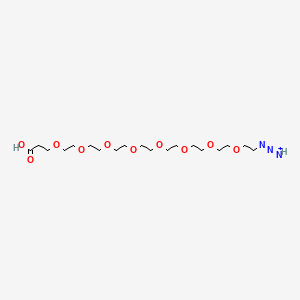![molecular formula C22H19N3O2 B12460348 N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide](/img/structure/B12460348.png)
N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide is a complex organic compound belonging to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, the use of BF3·Et2O as a catalyst and 1,4-dioxane as a solvent at reflux conditions has been reported . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in microbial growth or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide can be compared with other benzoxazole derivatives such as:
2-amino benzoxazole: Known for its antimicrobial properties.
N’- (1,3-benzothiazol-2-yl)-arylamides: Exhibits antibacterial activity.
N-(benzimidazol-2-ylamino)phenyl derivatives: Shows anticancer activity.
The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits.
Properties
Molecular Formula |
C22H19N3O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H19N3O2/c1-3-15-7-9-20-19(11-15)25-22(27-20)16-8-6-14(2)18(12-16)24-21(26)17-5-4-10-23-13-17/h4-13H,3H2,1-2H3,(H,24,26) |
InChI Key |
ITAJGQHVQBCAJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'~1~,N'~4~-bis{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}benzene-1,4-dicarbohydrazide](/img/structure/B12460270.png)
![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12460271.png)

![2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12460280.png)
![{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}(diphenyl)methanol](/img/structure/B12460283.png)
![4-methyl-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B12460285.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12460295.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12460311.png)
![[(5E)-5-{[5-(2-Nitrophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid](/img/structure/B12460318.png)
![N-Benzyl-5-{[3-(benzylcarbamoyl)-4-nitrophenyl]disulfanyl}-2-nitrobenzamide](/img/structure/B12460326.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B12460353.png)
![2-(4-Fluorophenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B12460359.png)
